molecular formula C21H21NO3S B2603969 1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705970-30-4

1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2603969
CAS No.: 1705970-30-4
M. Wt: 367.46
InChI Key: UBGKOSZLEHQLKJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound. It is a derivative of isobenzofuran and piperidine, which are both important structures in organic chemistry .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds such as piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Similarly, isobenzofuran derivatives can be synthesized from indane derivatives in subcritical media .


Molecular Structure Analysis

The compound seems to be a spiro compound, which means it has two rings that share a single atom. It contains an isobenzofuran moiety (a bicyclic structure consisting of a benzene ring fused to a furan ring) and a piperidine moiety (a six-membered ring with one nitrogen atom and five carbon atoms) .

Scientific Research Applications

Sigma Receptor Ligands

1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and related compounds have been extensively studied for their binding properties to sigma receptors. Research indicates that compounds with a cyano group in position 3 of the spirocycle exhibit high sigma(1) receptor affinity and selectivity. For instance, certain spirobenzopyran nitriles and spirobenzofuran nitriles demonstrate almost identical high affinities for sigma(1) receptors. This finding is critical as sigma receptors are implicated in several biological processes and diseases, including cancer and neurological disorders. The compound 1'-benzyl-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine]-3-carbonitrile, in particular, has been identified as a potent sigma(1) receptor ligand with a K(i) value of 1.54 nM and a sigma(1)/sigma(2) selectivity ratio of 1030 (Maier & Wünsch, 2002).

Cycloaddition Reactions

The compound and its derivatives have been part of studies exploring cycloaddition reactions. For instance, phthalic anhydrides underwent a 1,3-dipolar cycloaddition reaction with N-benzylazomethine ylide to produce unstable spiro(isobenzofuran-1,5′-oxazolidin)-3-ones. These spiro-fused oxazolidines were then reduced to afford 1(3H)-isobenzofuranones, generally isolated in moderate to high overall yields. This showcases the compound's potential in synthetic organic chemistry, particularly in the synthesis of novel and structurally complex heterocycles (Santos et al., 2015).

Spiroheterocycle Synthesis

The compound is also central in the synthesis of spiroheterocycles. Multi-component, 1,3-dipolar cycloaddition reactions have been employed for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles. These methods allow for the construction of complex and diverse molecular architectures, highlighting the compound's versatility in the realm of medicinal chemistry and drug design (Rajesh, Bala, & Perumal, 2012).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, piperidine derivatives have been studied for their potential pharmacological applications . Similarly, isobenzofuran derivatives have been explored for their potential as cytotoxic agents .

Properties

IUPAC Name

1'-(3-phenylsulfanylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c23-19(11-14-26-16-7-2-1-3-8-16)22-13-6-12-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-10H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGKOSZLEHQLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CCSC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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